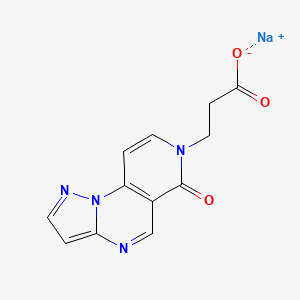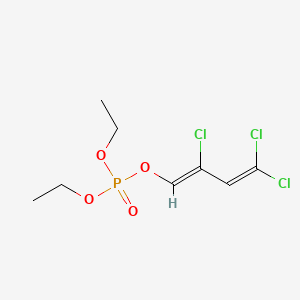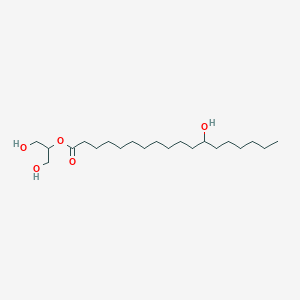
Glycerol (2-(12-hydroxystearate))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Glycerol (2-(12-hydroxystearate)) is typically synthesized through the esterification of glycerol with 12-hydroxystearic acid. The reaction involves heating glycerol and 12-hydroxystearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is usually carried out at temperatures ranging from 100°C to 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of glycerol (2-(12-hydroxystearate)) involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control. The use of continuous removal of water and the application of vacuum can enhance the yield and purity of the product . Additionally, the final product is often purified through distillation or recrystallization to achieve the desired quality for commercial use .
化学反応の分析
Types of Reactions
Glycerol (2-(12-hydroxystearate)) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
科学的研究の応用
Glycerol (2-(12-hydroxystearate)) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in topical formulations for its moisturizing and skin-conditioning properties.
作用機序
The mechanism of action of glycerol (2-(12-hydroxystearate)) primarily involves its ability to interact with lipid bilayers and enhance the stability of emulsions. The hydroxyl groups in the compound form hydrogen bonds with water molecules, while the hydrophobic stearate chain interacts with lipid molecules. This dual interaction helps to stabilize emulsions and improve the texture and consistency of formulations .
類似化合物との比較
Similar Compounds
Glycerol monostearate: Another ester of glycerol, commonly used as an emulsifier in foods and cosmetics.
Glycerol tristearate: A triglyceride used in food and cosmetic applications for its thickening properties.
Uniqueness
Glycerol (2-(12-hydroxystearate)) is unique due to the presence of the hydroxyl group on the stearate chain, which enhances its emulsifying and stabilizing properties compared to other glycerol esters. This makes it particularly effective in formulations requiring both hydrophilic and lipophilic interactions .
特性
CAS番号 |
872803-98-0 |
|---|---|
分子式 |
C21H42O5 |
分子量 |
374.6 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-11-14-19(24)15-12-9-7-5-6-8-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
InChIキー |
MCFVIIRWMQHVIQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



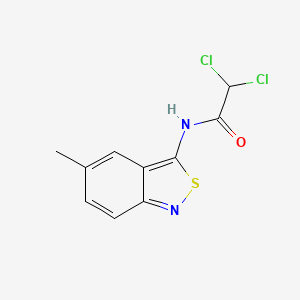


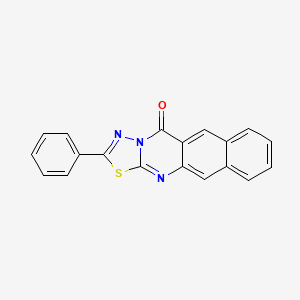


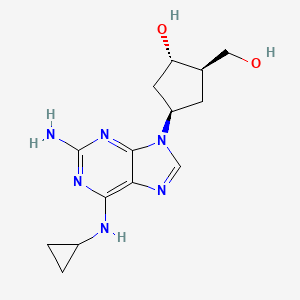
![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)



